molecular formula C20H23FN4O2 B565178 N-Desethyl Sunitinib-d5 CAS No. 1217247-62-5

N-Desethyl Sunitinib-d5

Cat. No. B565178
M. Wt: 375.459
InChI Key: LIZNIAKSBJKPQC-WTRGBYKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desethyl Sunitinib-d5 is a labeled metabolite of Sunitinib . Sunitinib is a potent, ATP-competitive VEGFR, PDGFRβ, and KIT inhibitor . The molecular weight of N-Desethyl Sunitinib-d5 is 375.45 and its molecular formula is C20H18D5FN4O2 .


Synthesis Analysis

The synthesis of N-Desethyl Sunitinib-d5 involves the use of Sunitinib and its metabolites . The process involves the use of UPLC-MS/MS featuring CORTECS™ Premier C18 Columns with Maxpeak™ High Performance Surfaces (HPS) Technology .


Molecular Structure Analysis

The molecular structure of N-Desethyl Sunitinib-d5 is represented by the formula C20H18D5FN4O2 . This indicates that it contains carbon, hydrogen, deuterium, fluorine, nitrogen, and oxygen atoms.


Chemical Reactions Analysis

The chemical reactions involving N-Desethyl Sunitinib-d5 are complex and involve multiple receptor tyrosine kinases (RTKs). These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs .


Physical And Chemical Properties Analysis

N-Desethyl Sunitinib-d5 has a molecular weight of 375.45 and a molecular formula of C20H18D5FN4O2 . Further physical and chemical properties would require more specific experimental data.

Scientific Research Applications

Impact on Brain Accumulation and Efflux Transporters

N-Desethyl sunitinib, alongside sunitinib, undergoes regulation by efflux transporters such as P-Glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), which restrict its brain accumulation. This has implications for the drug's effectiveness and toxicity, especially in treating brain tumors or metastases. Studies in transporter knockout mice have shown that the absence of these transporters leads to a significant increase in brain accumulation of N-Desethyl sunitinib, suggesting that modulating these transport pathways could alter drug distribution and efficacy (Tang et al., 2012).

Analytical and Pharmacokinetic Studies

Analytical methodologies have been developed to quantify sunitinib and N-Desethyl sunitinib in biological matrices, aiding in therapeutic drug monitoring (TDM) and pharmacokinetic studies. Such analyses are crucial for optimizing dosage, minimizing toxicity, and improving therapeutic outcomes. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods facilitate the precise measurement of these compounds in plasma, supporting TDM in clinical practice (Posocco et al., 2018).

Tissue Distribution and Pharmacokinetics

Research has detailed the distribution of sunitinib and N-Desethyl sunitinib across various tissues, providing insights into their pharmacokinetics and the implications for drug efficacy and side effects. Such studies help understand how the drug and its metabolite accumulate in different organs, which is vital for assessing therapeutic potential and toxicity risks (Chen et al., 2015).

Drug Interactions and Metabolism

The metabolism of sunitinib to N-Desethyl sunitinib and the interactions of these compounds with other drugs are important for managing potential drug-drug interactions and adverse effects. Studies exploring the effects of CYP3A inhibitors on the pharmacokinetics of sunitinib and N-Desethyl sunitinib in animal models contribute to understanding how other medications might influence sunitinib's therapeutic window and toxicity profile (Wang et al., 2021).

Future Directions

Future research could focus on the therapeutic drug monitoring of Sunitinib and its metabolites, including N-Desethyl Sunitinib-d5 . Additionally, the development of methods to separate and quantify Sunitinib and its main active metabolite in under two minutes could be beneficial .

properties

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZNIAKSBJKPQC-WTRGBYKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desethyl Sunitinib-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.